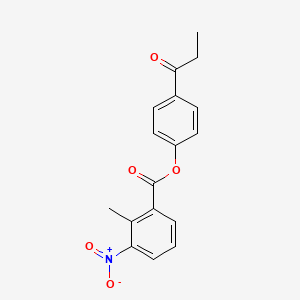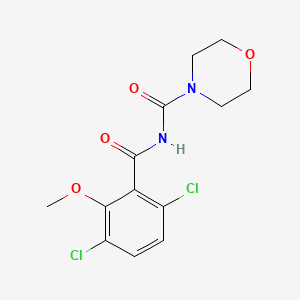![molecular formula C18H15ClO3 B5741181 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)
7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has gained attention in the scientific community due to its potential pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.
Mécanisme D'action
The exact mechanism of action of 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is that 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Flavokawain B has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell survival.
Biochemical and Physiological Effects
Flavokawain B has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antimicrobial effects, 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B has been shown to possess antioxidant properties. It has been shown to scavenge free radicals and to protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B in lab experiments is that it is a naturally occurring compound that can be extracted from the kava plant. This makes it a potentially safer alternative to synthetic compounds. However, one limitation of using 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B is that it can be difficult to obtain in large quantities. Synthesizing 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B in the laboratory can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B. One area of interest is its potential as a chemopreventive agent. Several studies have suggested that 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B may be effective in preventing the development of cancer, particularly in high-risk populations. Another area of interest is the development of 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B analogs with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B and to identify potential drug targets.
Méthodes De Synthèse
Flavokawain B can be extracted from the kava plant, but it can also be synthesized in the laboratory. The most common method for synthesizing 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B involves the condensation of 2,4-dimethylphenol and 2-chlorobenzaldehyde in the presence of a base catalyst, followed by cyclization and oxidation steps. This method has been optimized to produce high yields of pure 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B.
Applications De Recherche Scientifique
Flavokawain B has been extensively studied for its potential pharmacological properties. Several studies have demonstrated its anticancer effects, particularly in breast, prostate, and liver cancer cells. Flavokawain B has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer effects, 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B has also been shown to possess anti-inflammatory and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-12(2)18(20)22-17-9-14(7-8-15(11)17)21-10-13-5-3-4-6-16(13)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKIVABQHYDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chlorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
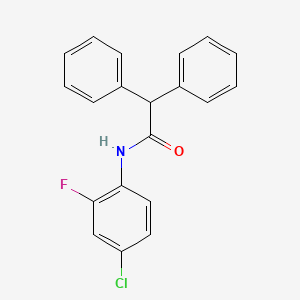
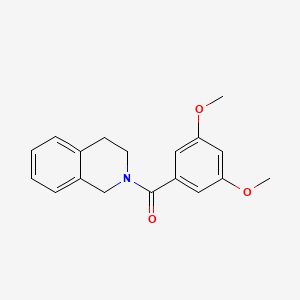
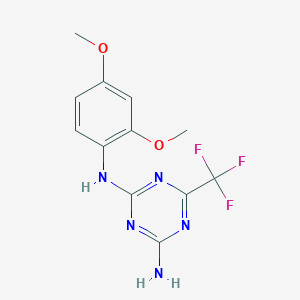
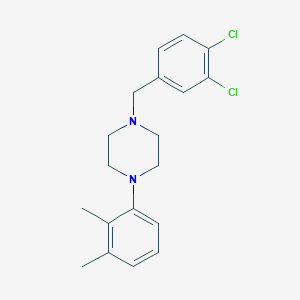
![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
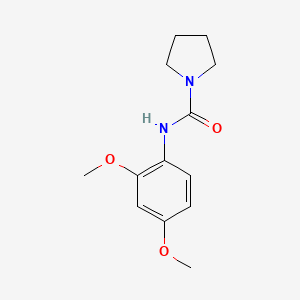

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
